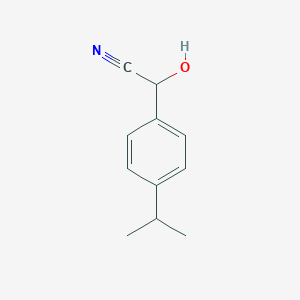

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIHTKCTUICKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558567 | |

| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91132-18-2 | |

| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, a key cyanohydrin derivative. The document elucidates the core chemical principles, reaction mechanisms, and practical experimental protocols for its preparation. By synthesizing information from established chemical literature and patents, this guide aims to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively produce and utilize this compound. The content is structured to offer a comprehensive understanding, from the fundamental nucleophilic addition at the carbonyl carbon to detailed procedural steps and safety considerations.

Introduction and Significance

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, also known as 4-isopropylbenzaldehyde cyanohydrin, is a valuable intermediate in organic synthesis. Its structure, featuring both a hydroxyl and a nitrile group on the same carbon, provides a versatile scaffold for the synthesis of various downstream products, including α-hydroxy acids, α-amino alcohols, and other biologically active molecules. The 4-isopropylphenyl moiety is a common feature in a number of pharmaceutical compounds, making this cyanohydrin a relevant building block in medicinal chemistry.

The synthesis of cyanohydrins from aldehydes and ketones is a classic and fundamental reaction in organic chemistry, first reported in 1832 with the synthesis of mandelonitrile from benzaldehyde and hydrogen cyanide.[1][2] The reaction involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] This guide will focus on the specific application of this reaction to 4-isopropylbenzaldehyde.

Core Synthesis Mechanism: Nucleophilic Addition

The formation of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile from 4-isopropylbenzaldehyde proceeds via a nucleophilic addition reaction.[4] The core of this transformation is the attack of a cyanide anion (CN⁻) on the carbonyl carbon of the aldehyde.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the partially positive carbonyl carbon of 4-isopropylbenzaldehyde. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.[3]

-

Formation of a Tetrahedral Alkoxide Intermediate: This initial attack results in the formation of a tetrahedral alkoxide intermediate.[5]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or water present in the reaction mixture, to yield the final 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile product.[3][5]

This reaction is reversible, and the position of the equilibrium is influenced by the reaction conditions.[1][5] For most aldehydes, including aromatic aldehydes like 4-isopropylbenzaldehyde, the equilibrium favors the formation of the cyanohydrin product.[1]

Diagram of the Synthesis Mechanism

Caption: Nucleophilic addition of cyanide to 4-isopropylbenzaldehyde.

Experimental Protocols

There are several established methods for the synthesis of cyanohydrins. The choice of method often depends on the scale of the reaction, safety considerations, and the desired purity of the product.

Method 1: In Situ Generation of Hydrogen Cyanide

This is a classic and widely used method that involves generating hydrogen cyanide (HCN) in the reaction mixture from a cyanide salt and an acid.[5]

SAFETY PRECAUTION: Hydrogen cyanide is a highly toxic and volatile gas. All manipulations involving cyanides must be performed in a well-ventilated fume hood by appropriately trained personnel.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Cyanide Addition: Add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.2 eq) in water to the flask.

-

Acidification: Cool the mixture in an ice bath. Slowly add a weak acid, such as acetic acid, or a mineral acid like hydrochloric acid (HCl), dropwise from the dropping funnel. The pH should be carefully maintained in the range of 4.5-6 to ensure the presence of both free cyanide ions for nucleophilic attack and sufficient HCN for protonation.[5]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile can be purified by recrystallization or column chromatography.

Method 2: Using Trimethylsilyl Cyanide (TMSCN)

This method offers a safer alternative to using HCN directly, as TMSCN is less volatile. The reaction proceeds via the formation of a silylated cyanohydrin, which is then hydrolyzed to the final product.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-isopropylbenzaldehyde (1.0 eq) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

-

Addition of TMSCN: Add trimethylsilyl cyanide (TMSCN) (1.1-1.5 eq) to the solution.

-

Catalyst: A catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂) or a phase transfer catalyst can be added to accelerate the reaction.[7]

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Hydrolysis: Upon completion, the reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl) to hydrolyze the silyl ether and yield the cyanohydrin.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.

Method 3: Transhydrocyanation using Acetone Cyanohydrin

Acetone cyanohydrin can serve as a source of HCN in a transhydrocyanation reaction. This method is often catalyzed by a base.[8] A patented method describes the use of a cation exchange resin treated with an organic amine as a catalyst for the reaction between an aromatic aldehyde and acetone cyanohydrin in methanol at room temperature.[9]

Step-by-Step Methodology:

-

Catalyst Preparation (if applicable): Prepare the catalyst as described in the relevant literature, for example, by soaking a cation exchange resin in an organic amine solution.[9]

-

Reaction Mixture: Dissolve 4-isopropylbenzaldehyde (1.0 eq) and acetone cyanohydrin (1.1-1.3 eq) in a suitable solvent like methanol.[9]

-

Catalysis: Add the catalyst to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for a period of 2-10 hours.[9]

-

Work-up: After the reaction is complete, filter off the catalyst. The solvent and acetone are removed under reduced pressure. The residue is then subjected to an extraction and separation process to isolate the desired product.[9]

Quantitative Data Summary

| Parameter | Method 1 (In Situ HCN) | Method 2 (TMSCN) | Method 3 (Acetone Cyanohydrin) |

| Cyanide Source | NaCN or KCN | Trimethylsilyl Cyanide (TMSCN) | Acetone Cyanohydrin |

| Typical Solvent | Ethanol/Water | Dichloromethane, Acetonitrile | Methanol |

| Catalyst | Weak Acid (in situ HCN generation) | Lewis Acid (e.g., ZnI₂) | Cation Exchange Resin/Amine |

| Reaction Temperature | 0-25 °C | Room Temperature to Reflux | Room Temperature |

| Typical Yield | Good to Excellent | High to Excellent[7] | >95% (as per patent)[9] |

| Key Advantage | Cost-effective | Safer handling of cyanide source | Mild reaction conditions |

| Key Disadvantage | High toxicity of HCN | Higher cost of TMSCN | Catalyst preparation may be required |

Causality Behind Experimental Choices

-

Choice of Cyanide Source: The selection between alkali metal cyanides, TMSCN, or acetone cyanohydrin is primarily driven by safety considerations, cost, and the specific reactivity of the substrate. While traditional methods using KCN or NaCN are cost-effective, the high toxicity of HCN necessitates stringent safety protocols.[1] TMSCN offers a safer alternative with high yields, but at a higher cost.[6][7] Acetone cyanohydrin provides a convenient and milder alternative.[8][9]

-

Solvent Selection: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. For the in-situ generation of HCN, protic solvents like ethanol and water are suitable. For reactions involving TMSCN, anhydrous aprotic solvents are essential to prevent the hydrolysis of the reagent.[7]

-

Role of Catalyst: In the in-situ method, a carefully controlled pH is necessary to have a sufficient concentration of the nucleophilic cyanide ion.[5] In the TMSCN method, a Lewis acid catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack.[7] In the transhydrocyanation method, a basic catalyst facilitates the transfer of the cyanide group from acetone cyanohydrin to the aldehyde.[9]

Conclusion

The synthesis of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile is a well-established process rooted in the fundamental principles of nucleophilic addition to carbonyl compounds. Researchers and drug development professionals have several reliable methods at their disposal, each with its own set of advantages and considerations. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, scientists can effectively and safely synthesize this important chemical intermediate for a wide range of applications in organic and medicinal chemistry.

References

- North, M. (n.d.). 19.5.9 Product Subclass 9: Cyanohydrins (α-Hydroxy Nitriles). Thieme Chemistry.

-

ChemVerified. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from [Link]

- CN107417570B. (2019). Method for preparing α-hydroxy nitrile using acetone cyanohydrin. Google Patents.

- Kharitonova, A. V., Gorbunov, A. A., & Shklyaev, Y. V. (2010). Mandelonitrile in Synthesis of Partially Hydrogenated Isoquinoline Derivatives. Russian Journal of Applied Chemistry, 83(8), 1489-1493.

-

Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link]

-

YouTube. (2022, June 13). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN. Retrieved from [Link]

- de Miranda, A. S., et al. (2019). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. Revista Virtual de Química, 11(4), 1184-1198.

-

The Good Scents Company. (n.d.). mandelonitrile. Retrieved from [Link]

- Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833-836.

- DE2457080A1. (1976). PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. Google Patents.

- US3983160A. (1976). Process for the preparation of hydroxyphenylacetonitriles. Google Patents.

-

Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

Vaia. (n.d.). Benzaldehyde on refluxing with aqueous alcoholic KCN produce. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Cyanohydrins. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ChemBK. (n.d.). 4-isopropylbenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Cuminaldehyde. Retrieved from [Link]

-

Organic Syntheses. (1938). α-PHENYLACETOACETONITRILE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. Retrieved from [Link]

- EP0561535A1. (1993). Enantiomeric enrichment of cyanohydrins. Google Patents.

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Mandelonitrile - Wikipedia [en.wikipedia.org]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. vaia.com [vaia.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. CN107417570B - Method for preparing α-hydroxy nitrile using acetone cyanohydrin - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Cyanohydrins from Aromatic Aldehydes

Introduction: The Strategic Importance of Aromatic Cyanohydrins

Aromatic cyanohydrins are a pivotal class of bifunctional molecules, serving as versatile building blocks in organic synthesis.[1][2][3] Their structure, featuring a hydroxyl group and a nitrile on the same benzylic carbon, offers a gateway to a diverse array of valuable compounds, including α-hydroxy acids, β-amino alcohols, and various heterocyclic systems.[4][5][6] This versatility makes them indispensable intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[3][7] For researchers and professionals in drug development, mastering the synthesis of these chiral synthons is not merely a technical exercise but a strategic capability in the rapid assembly of complex molecular architectures and the exploration of new chemical entities. This guide provides an in-depth exploration of the synthesis of cyanohydrins from aromatic aldehydes, focusing on the underlying principles, modern catalytic systems, and the critical safety protocols required for successful and responsible experimentation.

Part 1: The Fundamental Mechanism of Cyanohydrin Formation

The synthesis of cyanohydrins is fundamentally a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of an aromatic aldehyde.[4][8][9] The reaction is reversible and its equilibrium position is influenced by the reaction conditions.[8]

1.1. The Core Reaction Pathway

The generally accepted mechanism, first elucidated by Arthur Lapworth, proceeds in two key steps:[5]

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent carbon nucleophile, attacks the partially positive carbonyl carbon of the aromatic aldehyde. This leads to the formation of a tetrahedral alkoxide intermediate.[8][9]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a suitable proton source, typically hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product and regenerate the cyanide ion in a catalytic cycle.[8][9]

The aromatic ring of the aldehyde stabilizes the resulting cyanohydrin, generally pushing the equilibrium towards the product side.[8]

Diagram 1: General Mechanism of Cyanohydrin Formation

Caption: The two-step mechanism of cyanohydrin formation from an aromatic aldehyde.

1.2. The Critical Role of pH

The reaction rate and equilibrium are highly dependent on pH.[8]

-

In acidic conditions (low pH): The concentration of the essential cyanide nucleophile is drastically reduced due to the formation of protonated, non-nucleophilic hydrogen cyanide (HCN, pKa ≈ 9.2).[9]

-

In strongly basic conditions (high pH): While the concentration of CN⁻ is high, the aldehyde may undergo side reactions such as the Cannizzaro reaction or aldol condensation. Furthermore, the cyanohydrin product can be deprotonated at the hydroxyl group, and if the conditions are harsh enough, the reverse reaction (elimination of CN⁻) is favored.[4]

Therefore, the reaction is typically carried out under weakly basic or buffered conditions (pH ≈ 9-10) to ensure a sufficient concentration of the cyanide nucleophile without promoting side reactions.[8] For in situ generation of HCN from salts like NaCN or KCN, slightly acidic conditions (pH ≈ 4.5-6) are sometimes employed, carefully balancing the generation of HCN with the availability of free CN⁻.[8]

1.3. Cyanide Sources: A Matter of Choice and Safety

Several sources of cyanide can be utilized, each with its own set of practical considerations:

-

Hydrogen Cyanide (HCN): A highly toxic and volatile liquid, its direct use is often avoided in laboratory settings due to extreme handling hazards.[4][9]

-

Alkali Metal Cyanides (NaCN, KCN): These salts are common, inexpensive, and effective. They are typically used with a proton source (like a weak acid or an acidic workup) to generate HCN in situ.[4][9] This method allows for better control over the reaction.

-

Trimethylsilyl Cyanide (TMSCN): A less hazardous alternative that minimizes exposure to free HCN.[8][10] It reacts with aldehydes, often in the presence of a Lewis acid catalyst, to form a silyl-protected cyanohydrin, which can be easily deprotected during aqueous workup.[3][11] This is a preferred method in many modern synthetic applications.

Part 2: Catalytic Strategies for Aromatic Cyanohydrin Synthesis

While the base-catalyzed addition of cyanide is effective for producing racemic cyanohydrins, the synthesis of enantiomerically pure compounds is of far greater importance, particularly in drug development.[1] This has led to the development of sophisticated catalytic systems.

2.1. Achiral Synthesis

For applications where stereochemistry is not a concern, simple base catalysis is sufficient. The reaction can be catalyzed by substances like sodium or potassium cyanide themselves, or by the addition of other bases.

2.2. Enantioselective Synthesis: The Pursuit of Chirality

The creation of a new stereocenter during cyanohydrin formation from a prochiral aldehyde necessitates the use of a chiral catalyst to favor the formation of one enantiomer over the other.[1]

Biocatalysis with Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases are enzymes that catalyze the reversible decomposition and formation of cyanohydrins in nature.[6] They have become a reliable and powerful tool for the asymmetric synthesis of cyanohydrins.[1][12]

-

Mechanism of Action: The enzyme's chiral active site binds the aldehyde in a specific orientation. A key amino acid residue then facilitates the addition of cyanide to one specific face of the carbonyl, leading to the formation of a single enantiomer of the cyanohydrin.

-

Advantages:

-

Exceptional Enantioselectivity: HNLs often provide products with very high enantiomeric excesses (ee > 99%).[12]

-

Mild Reaction Conditions: Reactions are typically run in aqueous buffer systems, sometimes with an organic co-solvent, at or near room temperature.[13]

-

Stereocomplementarity: Both (R)- and (S)-selective HNLs are available, providing access to either enantiomer of the target cyanohydrin.[1]

-

-

Causality in Experimental Design: The choice of an HNL catalyst is driven by the desired stereochemistry of the product. For instance, the HNL from bitter almonds (Prunus amygdalus) is (R)-selective, while the HNL from Manihot esculenta is (S)-selective. Immobilization of the enzyme on a solid support can enhance its stability and reusability, a key consideration for process chemistry.[6][14]

Diagram 2: Simplified Catalytic Cycle of a Hydroxynitrile Lyase (HNL)

Caption: A conceptual workflow for the enantioselective synthesis of cyanohydrins using an HNL.

Chiral Metal-Based Catalysts

A wide range of chiral metal complexes have been developed for the enantioselective cyanation of aldehydes. These systems typically involve a central metal ion (e.g., Ti, V, Al) coordinated to a chiral ligand.

-

Common Systems: Chiral titanium-salen complexes and vanadium-based catalysts are among the most successful.[11][15]

-

Mechanism of Action: The catalyst functions as a Lewis acid, activating the aldehyde by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and, due to the chiral environment of the ligand, shields one face of the aldehyde. The cyanide source (often TMSCN) is then delivered to the unshielded face.

-

Causality in Experimental Design: The choice of metal and ligand is crucial for achieving high yield and enantioselectivity. The ligand's structure dictates the shape of the chiral pocket around the activated aldehyde. The reaction is typically run under strictly anhydrous conditions to prevent catalyst decomposition and side reactions.

Chiral Organic Catalysts

Small organic molecules, such as cyclic dipeptides, have also been shown to catalyze the hydrocyanation of aromatic aldehydes with good enantioselectivity.[16]

-

Example: The cyclic dipeptide cyclo[(S)-His-(S)-Phe] can effectively catalyze the reaction.[16]

-

Mechanism of Action: These catalysts often operate through a cooperative mechanism involving hydrogen bonding. One part of the catalyst (e.g., an imidazole ring) can act as a general base to activate HCN, while another part activates the aldehyde via hydrogen bonding, orienting it for a stereoselective attack.[16]

Part 3: Practical Implementation and Experimental Protocols

3.1. Substrate Scope and Limitations

The synthesis of cyanohydrins is generally very effective for a wide range of aromatic aldehydes. Electron-withdrawing groups on the aromatic ring tend to increase the electrophilicity of the carbonyl carbon and accelerate the reaction. Conversely, sterically hindered aldehydes may react more slowly.

3.2. Data Presentation: Catalyst Performance Comparison

The selection of a catalyst system is a critical decision based on desired outcome (yield, enantioselectivity), cost, and operational complexity.

| Catalyst System | Typical Substrate | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages |

| KCN / H₂O | Benzaldehyde | KCN | ~90-95% | 0% (Racemic) | Low cost, simple procedure |

| (R)-HNL (enzyme) | Benzaldehyde | HCN (buffered) | >95% | >99% (R) | Exceptional enantioselectivity, green conditions |

| Ti-Salen Complex | Substituted Benzaldehydes | TMSCN | ~85-95% | ~90-98% | Broad substrate scope, predictable stereochemistry |

| Cyclic Dipeptide | Benzaldehyde | HCN | ~80-90% | ~85-95% | Metal-free catalysis |

Note: Values are representative and can vary significantly with specific substrate and reaction conditions.

3.3. Detailed Experimental Protocols

A self-validating protocol includes clear steps, safety warnings, and methods for characterization to confirm the identity and purity of the product.

Protocol 1: Synthesis of Racemic Benzaldehyde Cyanohydrin (Mandelonitrile)

WARNING: This procedure involves potassium cyanide and the in situ generation of hydrogen cyanide, a highly toxic gas. It must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).[17][18] An emergency plan must be in place.

-

Reagents & Equipment:

-

Benzaldehyde (21.2 g, 0.2 mol)

-

Potassium cyanide (19.5 g, 0.3 mol)

-

40% Sulfuric acid (70 mL)

-

Deionized water (70 mL)

-

Carbon tetrachloride or other suitable extraction solvent (225 mL)

-

Anhydrous magnesium sulfate

-

500 mL four-neck round-bottom flask, magnetic stirrer, addition funnel, condenser, ice/water bath.

-

-

Procedure:

-

Equip the 500 mL flask with a magnetic stir bar, addition funnel, and condenser.[19]

-

Charge the flask with benzaldehyde and a solution of potassium cyanide in 70 mL of water.[19]

-

Cool the flask to 10-15 °C using an ice/water bath.[19]

-

While stirring vigorously, add the 40% sulfuric acid dropwise from the addition funnel over a period of 60 minutes, ensuring the temperature remains below 20 °C.[19]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.[19]

-

Transfer the reaction mixture to a separatory funnel and extract the product with carbon tetrachloride (3 x 75 mL).[19]

-

Combine the organic layers and wash with water (2 x 50 mL).[19]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude benzaldehyde cyanohydrin.[19]

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Protocol 2: Enantioselective Synthesis of (R)-Mandelonitrile using a Hydroxynitrile Lyase

WARNING: This procedure involves handling enzymes and cyanide solutions. Adhere to all standard laboratory safety procedures and specific cyanide handling protocols.

-

Reagents & Equipment:

-

Immobilized (R)-Hydroxynitrile Lyase (e.g., AtHNL)

-

Benzaldehyde (0.25 M solution in a suitable organic solvent like MTBE)

-

Hydrogen cyanide (0.75-1.0 M solution in the same organic solvent, saturated with buffer)

-

Citrate/phosphate buffer (pH 5.4, 50 mM)

-

Continuous flow microreactor or batch reactor, HPLC with a chiral column for analysis.

-

-

Procedure (Continuous Flow Example):

-

Pack a microreactor with the immobilized HNL enzyme.[14]

-

Prepare the substrate solution of benzaldehyde and an internal standard in MTBE saturated with the citrate/phosphate buffer.[14]

-

Prepare the HCN solution in MTBE saturated with the same buffer.

-

Using syringe pumps, introduce the substrate and HCN solutions into a T-mixer before the mixture enters the enzyme-packed microreactor at a controlled flow rate and at room temperature.[14]

-

Collect the reactor effluent at various time points.

-

Validation & Monitoring: Quench the reaction in the collected fractions and analyze by chiral HPLC to determine the conversion of benzaldehyde and the enantiomeric excess of the mandelonitrile product.[14][15]

-

Part 4: Safety as a Core Principle

The extreme toxicity of cyanide compounds necessitates a culture of safety and rigorous adherence to established protocols.[17][18] The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration.[17]

4.1. Engineering Controls and Work Practices

-

Fume Hood: All work with solid cyanides or reactions that generate HCN must be conducted in a properly functioning chemical fume hood.[17][20][21]

-

Designated Area: Establish a clearly marked designated area for cyanide work.[20][21]

-

Never Work Alone: Always ensure another knowledgeable person is present in the lab.[17]

-

Avoid Acids: Never store acids in the same fume hood or immediate vicinity as cyanide salts to prevent accidental generation of HCN gas.[20][22]

4.2. Personal Protective Equipment (PPE)

-

Standard Attire: Wear closed-toe shoes, long pants, and a lab coat.[17]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory where a splash hazard exists.[21]

-

Gloves: Wear chemical-resistant nitrile gloves. Double-gloving is strongly recommended.[17][21] Change gloves immediately upon contamination.[18]

4.3. Waste Disposal and Decontamination

-

Segregated Waste: All cyanide-containing waste (solid, liquid, and contaminated materials like gloves and filter paper) must be segregated from other waste streams.[18]

-

Alkaline Treatment: Liquid waste should be treated with a strong base (e.g., NaOH) to maintain a pH > 10 to prevent HCN evolution.[18]

-

Decontamination: Clean all contaminated glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[20][21] All cleaning materials must be disposed of as cyanide waste.[22]

Diagram 3: Workflow for Safe Cyanide Handling

Caption: A mandatory workflow emphasizing safety during cyanohydrin synthesis.

Conclusion and Future Outlook

The synthesis of cyanohydrins from aromatic aldehydes remains a cornerstone of modern organic chemistry. While traditional methods provide a solid foundation, the field is continually advancing, particularly in the realm of asymmetric catalysis. The development of more robust and highly selective biocatalysts, the design of novel and efficient metal-based and organocatalytic systems, and the adaptation of these methods to continuous flow technologies are paving the way for more sustainable, safer, and economically viable routes to these critical chiral building blocks. For professionals in drug discovery and development, a thorough understanding of these synthetic strategies, coupled with an unwavering commitment to safety, is essential for innovation and success.

References

- Vertex AI Search. Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).

- Vertex AI Search. Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents.

- Vertex AI Search. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (June 01 2016).

- Chemistry LibreTexts. 19.

- Chemistry Steps.

- University of Illinois Division of Research Safety. Cyanides. (March 24 2014).

- PrepChem.com. Synthesis of benzaldehyde cyanohydrin.

- University of Windsor. Safety Module: Cyanides.

- University College London Safety Services. Cyanide Compounds. (June 07 2021).

- NC State University Libraries. 10.

- ResearchGate.

- Organic Chemistry Portal.

- PMC.

- M. North. The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad.

- SciSpace. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (May 31 2016).

- Google Patents. EP0561535A2 - Enantiomeric enrichment of cyanohydrins.

- Benchchem. A Comparative Guide: Chemical vs.

- University of Windsor.

- Arxada. From Hazard to Asset: The Role of Hydrogen Cyanide in Industrial Fine Chemical Synthesis.

- Stanford Environmental Health & Safety.

- ResearchGate. Synthesis and Applications of Non-Racemic Cyanohydrins. (August 07 2025).

- Catalysis Science & Technology (RSC Publishing). Continuous flow for enantioselective cyanohydrin synthesis. (April 14 2022).

- Organic Syntheses Procedure. Diphenylacetonitrile.

- Taylor & Francis. Cyanohydrins – Knowledge and References.

- Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (June 01 2016). dp7HlRjJUDDKqfc8ngx)

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 7. From Hazard to Asset: The Role of Hydrogen Cyanide in Industrial Fine Chemical Synthesis [arxada.com]

- 8. orgosolver.com [orgosolver.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 14. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 18. jst.chem.yale.edu [jst.chem.yale.edu]

- 19. prepchem.com [prepchem.com]

- 20. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]

- 21. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 22. uwindsor.ca [uwindsor.ca]

A Comprehensive Technical Guide to the Solubility of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Solubility in Scientific Advancement

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, a cyanohydrin derivative, represents a class of molecules with significant potential in organic synthesis and pharmaceutical development. The strategic introduction of a hydroxyl and a nitrile group onto an isopropylphenyl scaffold creates a molecule with a nuanced physicochemical profile. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its effective utilization in reaction chemistry, purification processes like crystallization, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a deep dive into the theoretical and practical aspects of the solubility of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, equipping researchers with the knowledge to make informed decisions in their laboratory and development endeavors.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1] The structure of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, featuring a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar isopropylphenyl group, dictates its solubility behavior.

-

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[1]

-

Dipole-Dipole Interactions: The nitrile (-C≡N) group possesses a significant dipole moment, contributing to interactions with other polar solvent molecules.

-

Van der Waals Forces: The nonpolar 4-isopropylphenyl ring is the dominant feature for interactions with nonpolar solvents through London dispersion forces.

Consequently, a spectrum of solubility is anticipated across different solvent classes. High solubility is expected in polar protic and aprotic solvents, while limited solubility is predicted in nonpolar aliphatic hydrocarbons.

Anticipated Solubility Profile of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

| Solvent Class | Representative Solvents | Anticipated Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | High to Moderate | Dipole-Dipole, Hydrogen Bond Accepting |

| Aromatic | Toluene, Benzene | Moderate to Low | Van der Waals, π-π stacking |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Dipole-Dipole, Van der Waals |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Van der Waals (London Dispersion) |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile.

Materials and Equipment

-

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer or temperature probe

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined equilibration period (e.g., 24-48 hours). This timeframe allows the system to reach solid-liquid equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of excess solid.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / Initial volume of supernatant

-

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Analysis

Several factors can significantly impact the solubility of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile. A thorough understanding of these is crucial for experimental design and process optimization.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile is expected to increase with a rise in temperature. This relationship is fundamental for purification techniques like recrystallization.

-

Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar (hydroxyl, nitrile) and nonpolar (isopropylphenyl) regions of the molecule will exhibit the highest dissolving capacity.

-

Presence of Impurities: The purity of both the solute and the solvent can affect solubility measurements. Impurities can alter the intermolecular forces within the system.

-

pH (in aqueous or protic systems): While this guide focuses on organic solvents, it is worth noting that in the presence of acidic or basic conditions, the hydroxyl group could be deprotonated or the nitrile group could potentially hydrolyze, significantly altering the molecule's structure and solubility.

Visualizing Solute-Solvent Interactions

Caption: Dominant intermolecular forces influencing solubility.

Conclusion: From Theory to Practice

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile in organic solvents. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers and drug development professionals are better equipped to handle this compound effectively. The provided visualizations of workflows and molecular interactions serve to reinforce the key concepts. Accurate solubility data is a cornerstone of robust chemical process development, and the methodologies described herein provide a clear path to obtaining this critical information.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Supplementary Data. (n.d.). The Royal Society of Chemistry.

- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin (CAS No. 74-90-8, 143-33-9, 151-50-8 and 75-86-5) Volume I. (n.d.). ECETOC.

- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15). Chinese Journal of Chemistry.

- Experimental measurement and correlation of the solubility of 2-Cyanoguanidine in different pure solvents. (2025, August 7). ResearchGate.

- 2-Hydroxybenzonitrile solubility in organic solvents. (n.d.). Benchchem.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanenitrile. (n.d.). Benchchem.

- 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.

- Factors Affecting Solubility. (n.d.). Celina City Schools.

- 4-Isopropylphenylacetonitrile. (n.d.). PubChem.

- 4-Isopropylphenylacetonitrile, 98+%. (n.d.). Fisher Scientific.

- 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile. (n.d.). PubChemLite.

- Solubility comparison in acetonitrile. (n.d.). ResearchGate.

- What are the chemical properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile?. (n.d.). Benchchem.

- Chemical Properties of Acetonitrile (CAS 75-05-8). (n.d.). Cheméo.

- Showing Compound (±)-2-Hydroxy-2-phenylacetonitrile (FDB013191). (2010, April 8). FooDB.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

Methodological & Application

A Robust, Validated HPLC Method for the Analysis of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

An Application Note for Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile. As a key chiral intermediate in the synthesis of various pharmaceutical compounds, the ability to accurately determine its purity and concentration is paramount for quality control and reaction monitoring. This protocol utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, and accuracy, making it highly suitable for routine use in research, development, and quality control environments.

Introduction: The Significance of Mandelonitrile Derivatives

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile belongs to the mandelonitrile class of compounds. Mandelonitrile and its derivatives are pivotal chiral building blocks in the pharmaceutical industry.[1] The presence of a stereocenter at the carbon bearing the hydroxyl and nitrile groups means that these molecules exist as enantiomers, whose distinct three-dimensional arrangements can lead to significantly different biological activities.[1] Consequently, the ability to synthesize and analyze enantiomerically pure forms is critical in drug discovery and development.[1][2]

Accurate quantification of this intermediate is essential for ensuring the quality of starting materials, monitoring reaction progress, and characterizing the final purity of synthesized active pharmaceutical ingredients (APIs). This document provides a comprehensive, self-validating protocol for its analysis.

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, the most widely used separation technique in HPLC.[3] In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.

-

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is used. The long alkyl chains create a non-polar, hydrophobic environment.

-

Mobile Phase: A mixture of a polar organic solvent (acetonitrile) and water is used. The proportion of the organic solvent is optimized to control the retention of the analyte.

-

Analyte Retention: 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, being a moderately non-polar molecule due to its isopropylphenyl group, partitions between the mobile phase and the stationary phase. Its retention time is governed by its affinity for the C18 column. More hydrophobic molecules interact more strongly and are retained longer.[3]

-

pH Control: A small amount of phosphoric acid is added to the mobile phase to lower the pH. This is a critical step to suppress the ionization of the hydroxyl group on the analyte. At a low pH, the hydroxyl group remains protonated (-OH), making the molecule less polar and ensuring a single, consistent chemical form. This prevents peak tailing and leads to sharp, symmetrical peaks with reproducible retention times.[4]

Experimental Protocol

Instrumentation and Consumables

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostated column compartment, and Diode Array Detector (DAD).

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).

-

Data Acquisition: Agilent OpenLab ChemStation or equivalent chromatography data software.

-

Consumables: HPLC vials, 0.45 µm syringe filters (hydrophilic, for aqueous/organic mixtures).

Reagents and Standards

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Acid: Phosphoric acid (85%, analytical grade).

-

Reference Standard: 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile (Purity ≥ 98%).

Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for ease of reference.

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase (0.1% Phosphoric Acid in Water):

-

Measure 1.0 mL of 85% phosphoric acid and add it to a 1 L volumetric flask containing approximately 500 mL of ultrapure water.

-

Dilute to the 1 L mark with ultrapure water and mix thoroughly.

-

-

Mobile Phase (Final Mixture):

-

In a suitable 1 L solvent bottle, combine 550 mL of HPLC grade acetonitrile and 450 mL of the prepared 0.1% phosphoric acid in water.

-

Mix well and degas for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles in the pump system.[5]

-

-

Reference Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of the 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase. Mix thoroughly. This stock solution should be stored under refrigeration.

-

-

Calibration Standards (e.g., 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution using the mobile phase.

-

Sample Preparation

The goal of sample preparation is to create a clean, particulate-free solution where the analyte concentration falls within the linear range of the calibration curve.[6][7]

-

Solid Samples: Accurately weigh an appropriate amount of the solid sample and dissolve it in the mobile phase to achieve an expected concentration of ~50 µg/mL.

-

Reaction Mixtures: Dilute an aliquot of the reaction mixture with the mobile phase to an expected concentration within the calibration range.[7]

-

Filtration (Mandatory): Filter all prepared sample and standard solutions through a 0.45 µm syringe filter directly into an HPLC vial. This crucial step prevents particulates from clogging the instrument tubing and damaging the column, ensuring method reproducibility and longevity of the HPLC system.[6][8]

Experimental and Validation Workflow

The following diagram outlines the logical flow of the entire analytical process, from initial setup to final data reporting.

Caption: Overall HPLC Experimental Workflow.

Method Validation Protocol

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[9] It is a regulatory requirement for quality control in the pharmaceutical industry.[10][11] The following parameters should be assessed according to ICH Q2(R1) guidelines.[11][12]

System Suitability

Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved by injecting a mid-range standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the acceptance criteria are met.[5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by analyzing a blank (mobile phase) and a placebo (if in a formulation) to show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

-

Procedure: Inject the prepared calibration standards (e.g., 5 to 100 µg/mL) in triplicate.

-

Analysis: Plot the average peak area versus concentration and perform a linear regression analysis. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[9]

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

-

Procedure: Spike a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analysis: Analyze these samples in triplicate and calculate the percentage recovery at each level.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

-

Repeatability (Intra-day Precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.[13]

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]

Summary of Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for pharmaceutical analysis.

| Validation Parameter | Measurement | Acceptance Criteria |

| System Suitability | %RSD of 5 replicate injections | Retention Time: ≤ 1.0%Peak Area: ≤ 2.0%Tailing Factor: ≤ 2.0 |

| Specificity | Resolution (Rs) between analyte and adjacent peaks | Rs > 2.0 |

| Linearity | Correlation Coefficient (R²) | R² ≥ 0.999 |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision | % Relative Standard Deviation (%RSD) | ≤ 2.0% |

| Range | Verified interval | 80% - 120% of test concentration |

| LOD / LOQ | Signal-to-Noise Ratio | LOD ~ 3:1LOQ ~ 10:1 |

Validation Logic Flow

The validation process follows a structured, hierarchical approach to build confidence in the method's performance.

Caption: Logical Flow of the HPLC Method Validation Process.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile. The use of a standard C18 column and a straightforward isocratic mobile phase makes the method easy to implement in any analytical laboratory. The comprehensive validation protocol ensures that the method provides trustworthy and accurate data, making it a valuable tool for quality control, stability studies, and in-process monitoring during the synthesis of pharmaceuticals and other fine chemicals.

References

- The Stereochemistry of Mandelonitrile: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.

- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell.

- Steps for HPLC Method Valid

- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).

- HPLC Sample Preparation. (n.d.).

- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.

- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.

- IMPROVING SAMPLE PREPAR

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021).

- Sample Preparation – HPLC. (n.d.).

- Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis. (n.d.). Benchchem.

- Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. (2021). MDPI.

- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.

- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM

- GC-FID chromatogram of ( ± )-mandelonitrile and benzaldehyde. (n.d.).

- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.

- a comprehensive review of method development by hplc. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Selectivity of Packing Materials in Reversed Phase Liquid Chrom

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(3-Hydroxy-4- methoxyphenyl)acetonitrile. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nacalai.com [nacalai.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organomation.com [organomation.com]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 13. actascientific.com [actascientific.com]

Application Notes & Protocols: 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile as a pivotal precursor in the synthesis of pharmaceutically active compounds. As a cyanohydrin derived from 4-isopropylbenzaldehyde, this intermediate offers a reactive and versatile scaffold for constructing key pharmacophores, particularly β-amino alcohols and α-hydroxy carboxylic acids. This guide elucidates the underlying chemical principles, provides validated, step-by-step protocols for its synthesis and subsequent transformations, and explains the causality behind critical experimental choices to ensure reproducibility and safety.

Introduction: The Strategic Importance of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, a derivative of 4-isopropylbenzaldehyde, is a valuable building block in medicinal chemistry.[1] Its structure incorporates a hydroxyl group and a nitrile group on the same benzylic carbon, creating a cyanohydrin. This arrangement provides two key reactive sites that can be selectively manipulated to generate more complex molecular architectures.

The nitrile functional group is a cornerstone in pharmaceutical synthesis, valued for its ability to be converted into amines, carboxylic acids, and other functional groups.[2] The presence of the 4-isopropylphenyl moiety is significant, as this lipophilic group is found in the structure of several drugs, contributing to receptor binding and pharmacokinetic properties. The primary applications of this precursor, which will be detailed herein, involve:

-

Reductive Amination: Transformation of the nitrile group into a primary amine to create 2-amino-1-(4-isopropylphenyl)ethanol derivatives. This scaffold is central to many β-adrenergic receptor antagonists (beta-blockers).[3][4]

-

Nitrile Hydrolysis: Conversion of the nitrile group into a carboxylic acid to yield 2-hydroxy-2-(4-isopropylphenyl)acetic acid, a mandelic acid analogue. Mandelic acid and its derivatives are important in pharmaceuticals, sometimes for their inherent biological activity or as chiral resolving agents.[5][6]

This guide provides the necessary protocols to leverage these transformations effectively and safely.

Synthesis of the Precursor: 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

The most direct and common method for synthesizing cyanohydrins is the nucleophilic addition of a cyanide anion to a carbonyl compound.[7] In this case, 4-isopropylbenzaldehyde is treated with a cyanide source, such as sodium cyanide (NaCN), in the presence of an acid catalyst. The reaction proceeds via the attack of the cyanide ion on the electrophilic carbonyl carbon.

Synthesis Workflow

Caption: Workflow for the synthesis of the cyanohydrin precursor.

Experimental Protocol: Cyanation of 4-isopropylbenzaldehyde

This protocol is adapted from established methods for cyanohydrin synthesis using a heterogeneous acid catalyst, which simplifies workup and improves safety.[8]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-isopropylbenzaldehyde | 148.20 | 10.0 | 1.48 g | Starting aldehyde |

| Sodium Cyanide (NaCN) | 49.01 | 20.0 | 0.98 g | EXTREMELY TOXIC . Handle with extreme caution. |

| DOWEX® 50WX4 resin | - | - | 5.0 g | Strong acid cation-exchange resin. |

| Acetonitrile (CH3CN) | 41.05 | - | 30 mL | Solvent |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylbenzaldehyde (1.48 g, 10.0 mmol) and acetonitrile (30 mL).

-

Catalyst Addition: Add DOWEX® 50WX4 resin (5.0 g) to the solution and stir for 5 minutes at room temperature. The resin acts as a proton source to facilitate the reaction.[8]

-

Cyanide Addition: In a well-ventilated fume hood, carefully add sodium cyanide (0.98 g, 20.0 mmol) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Carbon Tetrachloride/Ether: 5/2). The reaction is typically complete within 60-120 minutes.[8]

-

Workup: Once the starting material is consumed, filter the reaction mixture to remove the DOWEX® resin. Wash the resin with a small amount of acetonitrile (2 x 5 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product, 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, is often of sufficient purity for subsequent steps. If further purification is needed, flash chromatography on silica gel can be performed.

Safety Precaution: Sodium cyanide is a potent poison. All operations involving NaCN must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be trained in its use. Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas. The use of a solid acid resin like DOWEX® minimizes this risk compared to aqueous acids.

Application I: Synthesis of β-Amino Alcohols via Nitrile Reduction

The reduction of the nitrile group in 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile yields 2-amino-1-(4-isopropylphenyl)ethanol.[3] This β-amino alcohol structure is a key pharmacophore in many beta-blockers, which are used to manage cardiovascular conditions like hypertension and angina.[4][9] The reduction can be effectively achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Synthetic Pathway to β-Amino Alcohol Intermediate

Caption: Synthetic route from the precursor to a β-amino alcohol.

Experimental Protocol: Reduction with LiAlH₄

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile | 175.23 | 5.0 | 0.88 g | Starting material |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 15.0 | 0.57 g | PYROPHORIC . Reacts violently with water. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Dry solvent |

| Water (H₂O) | 18.02 | - | As required | For workup |

| 15% Sodium Hydroxide (NaOH) soln. | 40.00 | - | As required | For workup |

Procedure

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Lithium Aluminum Hydride (0.57 g, 15.0 mmol).

-

Solvent Addition: Carefully add anhydrous THF (30 mL) via cannula. Stir the suspension.

-

Substrate Addition: Dissolve 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile (0.88 g, 5.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Causality Note: The reaction is highly exothermic. A slow, controlled addition at low temperature is critical to manage the reaction rate and prevent dangerous temperature spikes. An excess of LiAlH₄ is used to ensure complete reduction of the nitrile.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, then heat to reflux for 2 hours to ensure the reaction goes to completion.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (0.6 mL) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH solution (0.6 mL), and finally add more water (1.8 mL).

-

Safety Note: The quenching process is extremely exothermic and generates hydrogen gas. It must be performed slowly and behind a blast shield.

-

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude 2-amino-1-(4-isopropylphenyl)ethanol, which can be purified by crystallization or column chromatography.[3][10]

Application II: Synthesis of α-Hydroxy Carboxylic Acids via Nitrile Hydrolysis

The hydrolysis of the nitrile group provides a direct route to α-hydroxy carboxylic acids.[5] This transformation converts 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile into 2-hydroxy-2-(4-isopropylphenyl)acetic acid. This reaction can be catalyzed by either strong acid or base. Acid-catalyzed hydrolysis is common and proceeds through a primary amide intermediate.

Synthetic Pathway to α-Hydroxy Carboxylic Acid

Caption: Synthetic route from the precursor to an α-hydroxy acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on general procedures for the hydrolysis of mandelonitrile derivatives.[6][11]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile | 175.23 | 10.0 | 1.75 g | Starting material |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 20 mL | ~37% aqueous solution |

| Diethyl Ether | 74.12 | - | As required | Extraction solvent |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, place 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile (1.75 g, 10.0 mmol).

-

Acid Addition: In a fume hood, add concentrated hydrochloric acid (20 mL).

-

Reaction: Heat the mixture under reflux for 2-4 hours. The reaction mixture will likely become heterogeneous as ammonium chloride (NH₄Cl) precipitates.

-

Causality Note: Concentrated acid and heat are required to drive the hydrolysis of both the nitrile and the intermediate amide to the desired carboxylic acid.[11]

-

-

Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Causality Note: The organic product is more soluble in diethyl ether, while the inorganic byproduct, ammonium chloride, remains in the aqueous phase.

-

-

Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-2-(4-isopropylphenyl)acetic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene).

References

-

A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols . (2014). Chinese Journal of Chemistry. Available at: [Link]

-

Novel method could optimise beta-blocker synthesis . (2025). European Pharmaceutical Review. Available at: [Link]

-

NaCN/DOWEX(R)50WX4 - A Convenient Procedure for the Cyanation of Aldehydes . (2013). Oriental Journal of Chemistry. Available at: [Link]

-

Mandelic Acid . Organic Syntheses. Available at: [Link]

-

2,3-DIPHENYLSUCCINONITRILE . Organic Syntheses. Available at: [Link]

-

Synthesis and pharmacology of potential beta-blockers . (1981). PubMed. Available at: [Link]

-

Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage . (2017). Chemical Science. Available at: [Link]

-

2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE . Organic Syntheses. Available at: [Link]

- Improved method for synthesis of beta-blocker. Google Patents.

-

A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate . (2023). ChemRxiv. Available at: [Link]

-

Organic Synthesis Routes . Curriculum Press. Available at: [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods . (2025). Journal of Medicinal and Medical Chemistry. Available at: [Link]

-

Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish . Rasayan Journal of Chemistry. Available at: [Link]

-

Chinese scientists develop highly efficient process for beta-blocker production . (2025). Chinese Academy of Sciences. Available at: [Link]

-

Deoxycyanation of Alkyl Alcohols . (2024). ChemRxiv. Available at: [Link]

-

The synthetic routes to compounds 2–4 . ResearchGate. Available at: [Link]

-

Chemical Properties of Acetonitrile, hydroxy- (CAS 107-16-4) . Cheméo. Available at: [Link]

-

Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine . Wiley-VCH. Available at: [Link]

- Process for the preparation of hydroxyphenylacetonitriles. Google Patents.

-

Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain . ResearchGate. Available at: [Link]

- Method for producing 2-(isopropylamino)ethanol. Google Patents.

-

4-Isopropylphenylacetonitrile . PubChem. Available at: [Link]

-

Acetonitrile in the Pharmaceutical Industry . Lab Alley. Available at: [Link]

- Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol. Google Patents.

-

List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances . United Nations Office on Drugs and Crime. Available at: [Link]

-

Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB . (2023). MDPI. Available at: [Link]

- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . (2024). MDPI. Available at: [Link]

-

Process for producing R(-)-mandelic acid and derivatives thereof . European Patent Office. Available at: [Link]

-

2-hydroxy-2-phenylpropanenitrile Definition . (2025). Fiveable. Available at: [Link]

-

Methods of Degrading Acetonitrile Waste Sustainably . (2021). University of California, Berkeley. Available at: [Link]

-

What are drug precursors? . (2023). Ravimiamet. Available at: [Link]

-

(R)-2-hydroxy-2-(4-methylphenyl)acetonitrile . Stenutz. Available at: [Link]

-

Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023 . (2024). United Nations. Available at: [Link]

Sources

- 1. ravimiamet.ee [ravimiamet.ee]

- 2. laballey.com [laballey.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jmedchem.com [jmedchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]

- 7. fiveable.me [fiveable.me]

- 8. orientjchem.org [orientjchem.org]

- 9. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 10. 2-amino-1-(4-isopropylphenyl)ethanol | 91339-24-1 [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Scale-Up Synthesis of 4-Isopropylmandelonitrile for Pilot Plant Production

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-isopropylmandelonitrile, a key intermediate in the pharmaceutical industry. Transitioning from laboratory-scale synthesis to pilot plant production presents a unique set of challenges, including ensuring process safety, maintaining product quality, and achieving economic viability. These application notes offer detailed protocols and insights into the chemical and enzymatic routes for the synthesis of 4-isopropylmandelonitrile, with a strong emphasis on process safety, in-process monitoring, and waste stream management. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully and safely implement a pilot-scale production campaign.

Introduction: The Significance of 4-Isopropylmandelonitrile

4-Isopropylmandelonitrile and its derivatives are valuable chiral building blocks in the synthesis of a variety of biologically active molecules. The presence of a stereogenic center at the carbon bearing the hydroxyl and nitrile groups makes it a crucial precursor for the enantioselective synthesis of various pharmaceuticals. The isopropyl group at the para position of the phenyl ring imparts specific lipophilic characteristics to the final active pharmaceutical ingredient (API), potentially influencing its pharmacokinetic and pharmacodynamic properties.

The transition from lab-scale synthesis to a pilot plant is a critical step in the drug development process. It is at this stage that the scalability, robustness, and safety of a synthetic route are rigorously evaluated. This guide provides a framework for this transition, focusing on practical, field-proven insights to ensure a successful scale-up.

Strategic Decision: Chemical vs. Enzymatic Synthesis

A pivotal decision in the process development for 4-isopropylmandelonitrile is the choice between a chemical and an enzymatic synthetic route. Both approaches have their merits and drawbacks, and the optimal choice will depend on factors such as the desired chirality of the final product, cost of goods, and available equipment.

| Parameter | Chemical Synthesis (Asymmetric) | Enzymatic Synthesis (Hydroxynitrile Lyase) |

| Catalyst | Chiral Lewis acids (e.g., Ti-salen complexes) | Hydroxynitrile Lyases (HNLs) |

| Chirality Control | Good to excellent enantioselectivity (up to 98% ee)[1] | Excellent enantioselectivity (>99% ee often achievable)[2] |

| Reaction Conditions | Often requires anhydrous conditions and low temperatures (-78°C to rt)[3] | Mild conditions (ambient temperature and aqueous or biphasic systems)[4] |